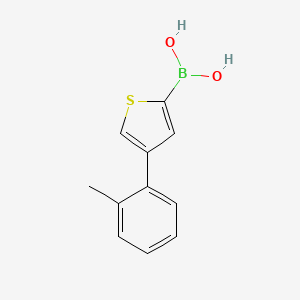

(4-(o-Tolyl)thiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC18872377

Molecular Formula: C11H11BO2S

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BO2S |

|---|---|

| Molecular Weight | 218.08 g/mol |

| IUPAC Name | [4-(2-methylphenyl)thiophen-2-yl]boronic acid |

| Standard InChI | InChI=1S/C11H11BO2S/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7,13-14H,1H3 |

| Standard InChI Key | GPTHZBKGTPYFCM-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CS1)C2=CC=CC=C2C)(O)O |

Introduction

Structural and Electronic Properties

The molecular structure of (4-(o-Tolyl)thiophen-2-yl)boronic acid combines a thiophene backbone with two distinct substituents: a boronic acid (-B(OH)₂) group at the 2-position and an o-tolyl group (a methyl-substituted phenyl ring) at the 4-position. The thiophene ring contributes aromaticity and electron-rich characteristics, while the o-tolyl group introduces steric hindrance due to the methyl group’s proximity to the thiophene core. This steric effect modulates the compound’s reactivity in cross-coupling reactions by influencing access to the boron center .

Synthetic Methodologies

Hydrolysis of MIDA Boronate Esters

A prominent synthesis route involves the hydrolysis of methyliminodiacetic acid (MIDA)-protected boronate esters. For example, thienyl MIDA boronate esters undergo controlled hydrolysis in tetrahydrofuran (THF) with aqueous potassium phosphate (K₃PO₄) to yield the corresponding boronic acid. Optimization studies reveal that water content critically affects reaction efficiency: excess water (30–80 equivalents relative to the monomer) ensures complete hydrolysis while minimizing side reactions like protodeboronation .

Key Conditions for Hydrolysis

-

Solvent: THF

-

Base: K₃PO₄ (3 equivalents)

-

Temperature: 55°C

-

Catalyst: Pd₂(dba)₃/SPhos (0.25–1 mol%)

Under these conditions, the hydrolysis proceeds slowly (14% residual MIDA ester after 8 hours), ensuring a steady supply of active boronic acid for subsequent reactions .

Suzuki-Miyaura Cross-Coupling

(4-(o-Tolyl)thiophen-2-yl)boronic acid serves as a coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl and heteroaryl systems. For instance, its reaction with 5-bromothiophene derivatives in water or dimethylformamide (DMF) under microwave irradiation yields coupled products with high regioselectivity .

Representative Reaction Setup

| Component | Quantity |

|---|---|

| Boronic acid | 1.2 equivalents |

| Bromothiophene | 1 equivalent |

| Base (Cs₂CO₃/KOH) | 2 equivalents |

| Catalyst (Pd complex) | 0.25–1 mol% |

| Solvent | H₂O or DMF |

| Temperature | 160°C (microwave) |

This method achieves conversions exceeding 90% for activated arylboronic acids, though deactivated substrates (e.g., 3-thienylboronic acid) show reduced reactivity .

Applications in Materials Science

Poly(3-hexylthiophene) (P3HT) Synthesis

(4-(o-Tolyl)thiophen-2-yl)boronic acid derivatives have been employed in synthesizing regioregular P3HT, a benchmark polymer for organic electronics. Polymerization via Suzuki coupling produces high-molecular-weight P3HT (Mₙ = 14.6 kDa, Đₘ = 2.5) with head-to-tail (HT) regioregularity exceeding 74% .

Impact of Water Content on Polymer Properties

| H₂O (equiv) | Mₙ (kDa) | Mₚ (kDa) | Đₘ | HT Regioregularity (%) |

|---|---|---|---|---|

| 3 | 5.9 | 11.5 | 2.0 | 72 |

| 80 | 14.6 | 36.6 | 2.5 | 74 |

Higher water content suppresses premature chain termination, enabling longer polymer chains .

Organic Electronic Materials

The compound’s thiophene backbone and boronic acid group make it a candidate for organic semiconductors and photovoltaic materials. Its incorporation into π-conjugated systems enhances charge transport properties, though the o-tolyl group’s steric bulk may reduce crystallinity compared to unsubstituted analogs .

Reactivity and Interaction Mechanisms

Steric Effects in Cross-Coupling

The o-tolyl group’s steric hindrance slows transmetallation steps in Suzuki reactions, necessitating elevated temperatures or prolonged reaction times. Comparative studies with para-substituted derivatives show a 20–30% reduction in coupling efficiency for ortho-substituted systems .

Protodeboronation Challenges

Protodeboronation—a common side reaction in boronic acid chemistry—is exacerbated by steric shielding of the boron center. Catalytic systems employing bulky phosphine ligands (e.g., SPhos) mitigate this issue by stabilizing the palladium intermediate .

Comparative Analysis with Related Boronic Acids

| Compound | Substituent | Reactivity in Suzuki Coupling | Key Applications |

|---|---|---|---|

| Phenylboronic acid | -B(OH)₂ | High | Biaryl synthesis |

| 2-Thienylboronic acid | Thiophene-2-B(OH)₂ | Moderate | Heterocycle construction |

| 4-(p-Tolyl)thiophen-2-yl- | p-Tolyl | Higher than o-tolyl analog | Polymer electronics |

The o-tolyl derivative’s unique steric profile makes it less reactive than para-substituted counterparts but valuable for designing sterically tuned materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume